molecular formula C33H30O7 B14872708 (1S,5S,13R)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol

(1S,5S,13R)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol

Cat. No.: B14872708
M. Wt: 538.6 g/mol
InChI Key: VVMNOJJSVJYOFS-WMQRUMPFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Types of Reactions

Dracoflavan B1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Used in the initial oxidation step.

    Catalysts: May be used to facilitate the coupling reactions.

Major Products Formed

The major product formed from these reactions is Dracoflavan B1 itself, along with other related flavonoid compounds such as Dracoflavan B2, C1, C2, D1, and D2 .

Comparison with Similar Compounds

Similar Compounds

  • Dracoflavan B2
  • Dracoflavan C1
  • Dracoflavan C2
  • Dracoflavan D1
  • Dracoflavan D2

Uniqueness

Dracoflavan B1 is unique due to its specific structure and the particular pathways it affects. While other similar compounds also exhibit antioxidant properties, Dracoflavan B1 has been shown to have distinct effects on certain molecular targets and pathways .

Properties

Molecular Formula

C33H30O7

Molecular Weight

538.6 g/mol

IUPAC Name

(1S,5S,13R)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol

InChI

InChI=1S/C33H30O7/c1-18-22(34)16-25-27(30(18)37-3)29-28-26(40-33(39-25,32(29)35)20-12-8-5-9-13-20)17-24(36-2)21-14-15-23(38-31(21)28)19-10-6-4-7-11-19/h4-13,16-17,23,29,32,34-35H,14-15H2,1-3H3/t23-,29-,32?,33+/m0/s1

InChI Key

VVMNOJJSVJYOFS-WMQRUMPFSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1O)O[C@]3(C([C@@H]2C4=C5C(=C(C=C4O3)OC)CC[C@H](O5)C6=CC=CC=C6)O)C7=CC=CC=C7)OC

Canonical SMILES

CC1=C(C2=C(C=C1O)OC3(C(C2C4=C5C(=C(C=C4O3)OC)CCC(O5)C6=CC=CC=C6)O)C7=CC=CC=C7)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.